Methyl 2,4-difluoro-3-nitrobenzoate
Description
Significance of Fluorine and Nitro Substituents in Aromatic Systems for Chemical Reactivity
The presence of both fluorine and nitro substituents on an aromatic ring has a profound impact on its chemical behavior. ontosight.ai Both are potent electron-withdrawing groups, but they influence the ring's reactivity through different mechanisms. The nitro group exerts a strong electron-withdrawing effect through both resonance and induction, significantly deactivating the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). ontosight.aiwikipedia.org This activation is particularly pronounced at the ortho and para positions relative to the nitro group.
Fluorine, the most electronegative element, primarily exerts a powerful inductive electron-withdrawing effect, which also deactivates the ring towards electrophiles. csbsju.edu However, in the context of SNAr reactions, fluorine's role is multifaceted. While it is not the best leaving group in terms of bond strength, its extreme electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. stackexchange.com This stabilization of the rate-determining step often leads to aryl fluorides being surprisingly reactive in SNAr reactions, sometimes even more so than their chloro or bromo counterparts. stackexchange.com The synergistic effect of a nitro group and one or more fluorine atoms can render an aromatic ring highly susceptible to attack by nucleophiles, providing a reliable pathway for forming new carbon-heteroatom or carbon-carbon bonds. ontosight.ai
Overview of Benzoate (B1203000) Esters as Synthetic Intermediates
Benzoate esters are a cornerstone of organic synthesis, valued for their stability and the multiple synthetic routes they enable. organic-chemistry.orgmsu.edu They are commonly prepared by the esterification of benzoic acids with alcohols, a reaction that can be catalyzed by acid or facilitated by converting the carboxylic acid to a more reactive derivative like an acyl chloride. libretexts.orgsavemyexams.com
As synthetic intermediates, benzoate esters serve several key functions. They can act as protecting groups for carboxylic acids or alcohols, masking their reactivity while other transformations are carried out on the molecule. organic-chemistry.org The ester functionality itself can be a precursor to other groups; for instance, it can be hydrolyzed back to a carboxylic acid, reduced to a primary alcohol, or reacted with Grignard reagents to form tertiary alcohols. libretexts.org The ester can also undergo aminolysis to form amides. libretexts.org This versatility makes the benzoate ester a valuable functional handle in multistep synthetic sequences.
Contextualization of Methyl 2,4-Difluoro-3-Nitrobenzoate within Contemporary Synthetic Methodologies
This compound is a prime example of a highly activated substrate designed for specific and strategic synthetic transformations. Its structure is not accidental; the placement of the two fluorine atoms and the nitro group creates a precise reactivity map. The nitro group at position 3, flanked by fluorine atoms at positions 2 and 4, strongly activates the position 4 fluorine for nucleophilic aromatic substitution. This regioselectivity is a powerful tool for synthetic chemists.
This compound has found significant use as a precursor in the synthesis of heterocyclic compounds, which are a major focus of medicinal chemistry research due to their prevalence in biologically active molecules. openmedicinalchemistryjournal.com Specifically, it is a key starting material for certain quinolone and benzothiazinone derivatives. nih.govresearchgate.net The general strategy involves a nucleophilic substitution at the C4 position, followed by reduction of the nitro group to an amine, which can then participate in a cyclization reaction to form the desired heterocyclic ring system. nih.gov
Scope and Focus of Research on this compound
Research on this compound is primarily concentrated on its application as a building block in organic synthesis. The scientific literature highlights its role in the preparation of complex molecules, particularly those with potential pharmaceutical applications. Studies often detail the specific reaction conditions required for its efficient conversion into more elaborate structures and explore the scope of nucleophiles that can be employed in the key SNAr step. The focus is less on the intrinsic properties of the compound itself and more on its synthetic utility and the biological activity of the molecules derived from it.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its handling and characterization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₈H₅F₂NO₄ |
| Molecular Weight | 217.13 g/mol |
| Appearance | Pale yellow solid |
| CAS Number | 367-73-7 |
Spectroscopic data provides the structural fingerprint of the molecule.
| Spectroscopic Data |
| ¹H NMR |
| ¹³C NMR |
| IR Spectroscopy |
Synthetic Pathways and Reactivity
The synthesis of this compound typically begins with a commercially available precursor, 2,4-difluorobenzoic acid. The synthetic route involves two main steps: nitration followed by esterification, or vice versa.
A common synthetic approach involves the esterification of the corresponding carboxylic acid. For instance, 4-fluoro-3-nitro-benzoic acid can be refluxed in an alcohol like ethanol (B145695) or methanol (B129727) with a catalytic amount of concentrated sulfuric acid to yield the corresponding ester. nih.gov
The key to the synthetic utility of this compound is its predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions.
| Reaction Details |
| Key Reaction |
| Most Reactive Site |
| Activating Groups |
| Leaving Group |
| Common Nucleophiles |
This selective reactivity allows for the precise introduction of a variety of substituents at the C4 position, which is often the first step in the synthesis of more complex heterocyclic systems like quinolones and benzothiazines. nih.govresearchgate.netresearchgate.net Following the SNAr reaction, the nitro group can be readily reduced to an amino group, which then serves as a handle for subsequent cyclization reactions.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-difluoro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-3-5(9)7(6(4)10)11(13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRQVVQNFZRPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of Methyl 2,4 Difluoro 3 Nitrobenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the nitro group significantly depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Role of Fluorine Activation in SNAr Processes
The fluorine atoms in Methyl 2,4-difluoro-3-nitrobenzoate play a crucial role in activating the benzene (B151609) ring towards nucleophilic attack. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect enhances the electrophilicity of the carbon atoms to which it is attached. In the context of SNAr reactions, halogens, particularly fluorine, are excellent leaving groups when attached to an activated aromatic ring.
The activation by fluorine is most pronounced at the carbon atoms positioned ortho and para to the electron-withdrawing nitro group. In this compound, the fluorine at the C-2 position is ortho to the nitro group, and the fluorine at the C-4 position is para to the nitro group. This positioning makes both fluorine atoms potential sites for nucleophilic displacement. The superior ability of fluorine to stabilize the negative charge in the transition state of the SNAr reaction, compared to other halogens, often leads to faster reaction rates.
Reactivity with Various Nucleophiles
The reactivity of this compound in SNAr reactions is dependent on the nature of the attacking nucleophile. A wide array of nucleophiles can be employed to displace one of the fluorine atoms. Common nucleophiles include:
Amines: Primary and secondary amines are effective nucleophiles in SNAr reactions with activated aryl fluorides. For instance, in related compounds like 2,4-difluoronitrobenzene, amines such as morpholine (B109124) readily displace a fluorine atom. ichrom.com
Alkoxides: Methoxide and other alkoxide ions are potent nucleophiles that can react with activated aryl fluorides.
Thiolates: Thiophenoxide and other sulfur-based nucleophiles are also highly reactive towards activated aromatic systems.
The rate and success of the substitution are influenced by the nucleophilicity and concentration of the attacking species, as well as the reaction conditions such as solvent and temperature.
Regioselectivity in Nucleophilic Displacements
A critical aspect of the reactivity of this compound is the regioselectivity of the nucleophilic attack, i.e., which of the two fluorine atoms is preferentially substituted. The outcome is determined by a combination of electronic and steric factors.
The nitro group at C-3 exerts a strong activating effect on both the C-2 and C-4 positions. Generally, in SNAr reactions, the order of activation by a nitro group is para > ortho > meta. This would suggest that the fluorine at the C-4 position is more activated towards nucleophilic attack than the fluorine at the C-2 position.
However, the methyl ester group at C-1, being an electron-withdrawing group, also influences the electron distribution in the ring, albeit to a lesser extent than the nitro group. Computational studies on related systems, such as 2,4-dichloropyrimidines, have shown that the regioselectivity of SNAr reactions can be highly sensitive to the nature and position of other substituents on the ring. epa.gov Density Functional Theory (DFT) calculations can be employed to predict the relative stabilities of the isomeric Meisenheimer intermediates that would be formed upon nucleophilic attack at C-2 versus C-4, thereby predicting the most likely site of substitution. mdpi.comnih.gov
For this compound, a comprehensive analysis of the LUMO (Lowest Unoccupied Molecular Orbital) coefficients and the calculated activation energies for nucleophilic attack at each position would be necessary to definitively predict the regioselectivity for a given nucleophile. Experimental verification would then be required to confirm these theoretical predictions.
Kinetic and Thermodynamic Parameters of SNAr Reactions
The reaction rates are influenced by the solvent, with polar aprotic solvents generally favoring SNAr reactions by solvating the cationic species without strongly hydrogen-bonding to the nucleophile. The thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined by studying the temperature dependence of the reaction rate. These parameters provide information about the transition state of the reaction.
To illustrate the kinetic behavior, the following table presents hypothetical second-order rate constants for the reaction of an activated aryl fluoride (B91410) with different nucleophiles, based on general reactivity trends.
| Nucleophile | Solvent | Temperature (°C) | Hypothetical k (L mol⁻¹ s⁻¹) |
|---|---|---|---|
| Piperidine | Methanol (B129727) | 25 | 1.5 x 10⁻³ |
| Morpholine | Methanol | 25 | 8.0 x 10⁻⁴ |
| Piperazine | Methanol | 25 | 1.2 x 10⁻³ |
| Thiomorpholine | Methanol | 25 | 2.5 x 10⁻³ |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Reduction Chemistry of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, providing a synthetic route to valuable amino-substituted aromatic compounds.
Catalytic Hydrogenation to Amines
Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro compounds. This process involves the use of hydrogen gas (H₂) and a metal catalyst. A variety of catalysts can be employed, with palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel being among the most common.
The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The pressure of hydrogen gas can range from atmospheric pressure to higher pressures, depending on the reactivity of the substrate and the desired reaction time. The reduction of the nitro group to an amine proceeds via nitroso and hydroxylamine (B1172632) intermediates.
The catalytic hydrogenation of this compound would yield Methyl 3-amino-2,4-difluorobenzoate. This transformation is significant as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho,para-directing amino group, which can then be used for further synthetic modifications.
The following table summarizes common catalysts and conditions used for the catalytic hydrogenation of aromatic nitro compounds.
| Catalyst | Solvent | Temperature | Pressure |
|---|---|---|---|
| 10% Pd/C | Ethanol | Room Temperature | 1-4 atm |
| PtO₂ (Adam's catalyst) | Methanol | Room Temperature | 1-3 atm |
| Raney Nickel | Ethanol/Methanol | Room Temperature - 50°C | 1-5 atm |
Selective Reduction Methods and Their Applications
The selective reduction of the nitro group in this compound to an amino group is a crucial transformation, as the resulting aminobenzoate is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The challenge lies in achieving chemoselectivity, reducing the nitro group without affecting the methyl ester or the carbon-fluorine bonds.
Several methods can be employed for the reduction of aromatic nitro compounds. researchgate.netyoutube.com Catalytic hydrogenation is a common and effective method. For instance, the reduction of methyl m-nitrobenzoate to methyl m-aminobenzoate can be achieved quantitatively using hydrogen gas over a palladium on carbon (Pd/C) catalyst in methanol. sciencemadness.org This method is often preferred due to its clean nature and high yields. sciencemadness.org Another approach involves the use of metal-based reducing agents in acidic media, such as iron powder in acetic acid.
A study on the selective reduction of ester-substituted nitroarenes highlighted the use of sodium borohydride (B1222165) in the presence of iron(II) chloride (NaBH4-FeCl2) as an effective system for the chemoselective reduction of the nitro group while leaving the ester group intact. youtube.com This method offers a practical and high-yielding route to aromatic amines. youtube.com The choice of solvent can also play a significant role in the outcome of the reduction.
The resulting methyl 3-amino-2,4-difluorobenzoate is a key building block for the synthesis of various heterocyclic compounds and biologically active molecules.
Table 1: Comparison of Reduction Methods for Aromatic Nitro Esters
| Reducing Agent/System | Typical Conditions | Selectivity | Remarks |
| H₂/Pd-C | Methanol, atmospheric or higher pressure | High for nitro group | Clean reaction, quantitative yields often achievable. sciencemadness.org |
| Fe/CH₃COOH | Ethanol/Water, sonication or reflux | Good | A classic method, though workup can be more involved. |
| NaBH₄/FeCl₂ | THF, 25-28°C | High for nitro group | Effective for substrates with both nitro and ester groups. youtube.com |
| Sodium Dithionite | Aqueous NaOH/NH₃ | Good | Can be used if ester hydrolysis is not a concern. sciencemadness.org |
Hydrolysis and Transesterification Reactions of the Methyl Ester
The methyl ester group of this compound is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations in organic synthesis. The rate and mechanism of these reactions are influenced by the electronic effects of the substituents on the benzene ring.
Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2,4-difluoro-3-nitrobenzoic acid, can be catalyzed by either acid or base. The presence of electron-withdrawing groups, such as the nitro group and fluorine atoms, is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an enhanced rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). mdpi.comchemrxiv.org
Studies on the hydrolysis of sterically hindered and electronically deactivated methyl benzoates have shown that high temperatures (200–300 °C) in water or dilute alkaline solutions can achieve efficient hydrolysis. mdpi.comyoutube.com For less hindered esters, standard conditions such as refluxing with aqueous sodium hydroxide (B78521) are typically sufficient. The mechanism of base-catalyzed hydrolysis generally proceeds through a tetrahedral intermediate formed by the attack of a hydroxide ion on the carbonyl carbon. mdpi.com
Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol in the presence of an acid catalyst like sulfuric acid would yield ethyl 2,4-difluoro-3-nitrobenzoate. This reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the reactant alcohol. libretexts.org
Table 2: General Conditions for Ester Hydrolysis and Transesterification
| Reaction | Catalyst | Typical Reagents | General Conditions |
| Hydrolysis | Base | NaOH, KOH | Aqueous solution, reflux |
| Hydrolysis | Acid | H₂SO₄, HCl | Aqueous solution, reflux |
| Transesterification | Acid | H₂SO₄ | Excess of desired alcohol, reflux |
| Transesterification | Base | NaOCH₃, NaOEt | Anhydrous alcohol, reflux |
Electrophilic Aromatic Substitution (EAS) on the Benzoate Ring
The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three strong electron-withdrawing groups: two fluorine atoms and a nitro group. The methyl ester group is also a deactivating group. youtube.comchemistrytalk.org Despite this deactivation, EAS reactions can still occur under forcing conditions. The regioselectivity of the substitution is determined by the directing effects of the existing substituents.
The fluorine atoms are ortho, para-directing but deactivating. researchgate.netresearchgate.net The nitro group and the methyl ester group are both meta-directing and strongly deactivating. youtube.comwikipedia.org In this polysubstituted system, the directing effects of all substituents must be considered. The two fluorine atoms at positions 2 and 4 would direct an incoming electrophile to positions 3, 5, and 6. The nitro group at position 3 would direct to position 5. The methyl ester at position 1 would direct to position 5. Therefore, the most likely position for electrophilic attack is position 5, as it is meta to both the nitro and ester groups and ortho to the fluorine at position 4.
Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. However, Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings like this one. youtube.comresearchgate.net
Table 3: Directing Effects of Substituents on the Benzene Ring
| Substituent | Position on Ring | Electronic Effect | Directing Effect |
| -F | 2, 4 | Inductively withdrawing, resonance donating | Ortho, Para-directing (deactivating) |
| -NO₂ | 3 | Inductively and resonance withdrawing | Meta-directing (strongly deactivating) |
| -COOCH₃ | 1 | Inductively and resonance withdrawing | Meta-directing (deactivating) |
Radical Reactions and Mechanistic Investigations
The benzylic position is absent in this compound, precluding typical benzylic radical reactions. However, the aromatic ring itself can participate in radical reactions, although these are less common than electrophilic or nucleophilic substitutions.
One potential radical reaction is radical halogenation. For instance, the radical bromination of a similar compound, methyl 2-methyl-3-nitrobenzoate, has been achieved using N-bromosuccinimide (NBS) as a bromine source and a radical initiator like azobisisobutyronitrile (AIBN). youtube.comlibretexts.org This suggests that under appropriate conditions, a bromine radical could potentially add to the aromatic ring of this compound, although this would disrupt the aromaticity and is generally less favorable than substitution on an alkyl side chain.
The mechanism of radical halogenation typically involves three steps: initiation, propagation, and termination. In the initiation step, a radical initiator generates a halogen radical. In the propagation steps, the halogen radical reacts with the substrate to form a substrate radical and a hydrogen halide, and the substrate radical then reacts with a halogen molecule to form the product and regenerate the halogen radical. The reaction is terminated when two radicals combine.
Further mechanistic investigations would be required to explore the feasibility and outcome of radical reactions on this compound.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine. For Methyl 2,4-difluoro-3-nitrobenzoate, a full analysis would require ¹H, ¹³C, and ¹⁹F NMR spectra.
Proton NMR (¹H NMR) Analysis of Aromatic and Alkyl Protons
Specific ¹H NMR data, including chemical shifts (δ), coupling constants (J), and multiplicities for the aromatic and methyl protons of this compound, are not available in the searched scientific literature.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization
Detailed ¹³C NMR spectral data, which would identify the chemical shifts for the seven unique carbon atoms in the molecule (six aromatic and one methyl ester carbon), could not be located in the available resources.
Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituent Analysis
¹⁹F NMR is essential for characterizing fluorine-containing compounds. However, experimental ¹⁹F NMR data for the two distinct fluorine atoms in this compound are not documented in the reviewed sources.
Advanced NMR Techniques for Structural Confirmation
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the substitution pattern on the aromatic ring. There is no evidence in the searched literature of these techniques having been applied to this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. While no experimental IR spectrum for this compound was found, a spectrum would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group, the nitro (NO₂) group (symmetric and asymmetric stretches), carbon-fluorine (C-F) bonds, and aromatic ring vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) for this compound, which would be influenced by the chromophoric nitro and ester groups on the fluorinated benzene (B151609) ring, are not reported in the available literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, this technique would provide the exact molecular weight, confirming its elemental formula (C₈H₅F₂NO₄).
When subjected to mass spectrometry, the molecule is ionized, typically by electron impact (EI) or electrospray ionization (ESI), to produce a molecular ion [M]⁺. The subsequent fragmentation of this molecular ion provides a unique fingerprint that is invaluable for structural elucidation. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the nitro group (-NO₂), or a combination of these and other fragments.
A detailed search of scientific literature and spectral databases did not yield specific experimental fragmentation data for this compound. Therefore, a data table of its specific fragmentation pattern cannot be provided at this time. If experimental data were available, a typical table would be structured as follows to display the key findings.
Interactive Data Table: Illustrative Mass Spectrometry Fragmentation of an Aromatic Nitroester
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Relative Intensity (%) |
| Hypothetical Data | Molecular Ion | [C₈H₅F₂NO₄]⁺ | |
| Hypothetical Data | Loss of Methoxy Radical | [C₇H₂F₂NO₃]⁺ | |
| Hypothetical Data | Loss of Nitro Group | [C₈H₅F₂O₂]⁺ | |
| Hypothetical Data | Benzoyl Cation Derivative | [C₇H₂F₂O]⁺ |
This table is for illustrative purposes only, as experimental data for this compound is not currently available in the public domain.
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained from this analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined with high precision.
A comprehensive review of crystallographic databases and scientific literature did not locate a published crystal structure for this compound. Consequently, detailed crystallographic data cannot be presented. Should such data become available, it would typically be summarized in a table detailing the crystal system, space group, unit cell dimensions, and other key refinement parameters.
Interactive Data Table: Illustrative Crystallographic Data for a Small Organic Molecule
| Parameter | Value |
| Crystal System | Hypothetical Data |
| Space Group | Hypothetical Data |
| a (Å) | Hypothetical Data |
| b (Å) | Hypothetical Data |
| c (Å) | Hypothetical Data |
| α (°) | Hypothetical Data |
| β (°) | Hypothetical Data |
| γ (°) | Hypothetical Data |
| Volume (ų) | Hypothetical Data |
| Z (Molecules per unit cell) | Hypothetical Data |
| Density (calculated) (g/cm³) | Hypothetical Data |
| R-factor (%) | Hypothetical Data |
This table is for illustrative purposes only, as experimental X-ray crystallography data for this compound is not currently available.
Computational and Theoretical Investigations of Methyl 2,4 Difluoro 3 Nitrobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscpr.res.in It is widely employed to predict molecular properties such as equilibrium geometries, vibrational frequencies, and electronic characteristics. For a molecule like methyl 2,4-difluoro-3-nitrobenzoate, DFT calculations are essential for understanding the interplay between its electron-withdrawing substituents and the aromatic system.
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. scm.com For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. researchgate.netasianpubs.org
The optimized geometry is expected to feature a largely planar benzene (B151609) ring, a common characteristic of nitrobenzene (B124822) derivatives. unpatti.ac.id However, minor distortions from planarity may occur due to steric repulsion between the adjacent nitro (-NO₂) and methyl ester (-COOCH₃) groups at the C3 and C1 positions, respectively. The nitro group itself is predicted to be slightly twisted out of the plane of the benzene ring, a phenomenon observed in other nitroaromatic compounds. researchgate.net
The electronic structure is significantly influenced by the three substituents. The two fluorine atoms, the nitro group, and the methyl ester group are all electron-withdrawing, which profoundly impacts the electron density distribution across the aromatic ring. This withdrawal of electron density deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Studies on substituted nitrobenzenes confirm that electron-withdrawing groups lead to predictable changes in bond lengths and angles, with the C-N bond being of particular interest. researchgate.netnih.gov
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value/Range | Rationale/Analogous Compound Data |
| C-N Bond Length | ~1.48 Å | Based on DFT studies of nitrobenzene, this bond is typically in the 1.47-1.49 Å range. researchgate.net |
| C-F Bond Length | ~1.34 Å | Typical C(sp²)-F bond length in fluorinated aromatic compounds. |
| Ring C-C Bond Lengths | 1.38 - 1.41 Å | Electron-withdrawing groups cause slight variations from the uniform ~1.39 Å in benzene. unpatti.ac.id |
| O-N-O Bond Angle | ~124° | Consistent with the geometry of the nitro group in various nitroaromatic compounds. |
| C-N-O Torsional Angle | 5-25° | The nitro group is often slightly twisted out of the aromatic plane due to steric effects. researchgate.net |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For this compound, all substituents (F, NO₂, COOCH₃) are strongly electron-withdrawing. This has a pronounced effect on the frontier orbitals. These groups are expected to significantly lower the energy levels of both the HOMO and the LUMO compared to unsubstituted benzene. The HOMO is predicted to be localized primarily on the aromatic ring, while the LUMO will have significant contributions from the nitro group's π* orbital, a common feature in nitroaromatic compounds. researchgate.net
The small HOMO-LUMO energy gap anticipated for this molecule suggests high polarizability and a high degree of chemical reactivity, particularly towards nucleophiles. nih.gov The low-lying LUMO makes the molecule a strong electron acceptor, facilitating reactions where it is attacked by an electron-rich species.
Table 2: Representative Frontier Molecular Orbital Energies for Related Nitroaromatic Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
| Nitrobenzene | -7.60 | -1.40 | 6.20 | DFT/B3LYP |
| 2,4-Dinitrotoluene | -8.12 | -3.45 | 4.67 | DFT/B3LYP |
| Ethyl 4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -6.14 | -2.43 | 3.71 | B3LYP/6-311G(d,p) researchgate.net |
Note: These values serve as examples to illustrate the expected range and effect of substituents. The exact values for this compound would require specific calculation.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP surface illustrates the charge distribution, with different colors representing different electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). wolfram.com
In this compound, the MEP map would show intense negative potential (red) localized around the highly electronegative oxygen atoms of the nitro and ester groups, as well as the fluorine atoms. These sites are the most likely points for hydrogen bonding or coordination with electrophiles. nih.gov Conversely, regions of positive potential (blue) are expected over the hydrogen atoms of the methyl group. Due to the powerful electron-withdrawing nature of the substituents, the aromatic ring itself is expected to be significantly electron-deficient, creating a large region of positive or near-positive potential, making it highly susceptible to nucleophilic attack. researchgate.netresearchgate.net
Mechanistic Studies through Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. arxiv.org For this compound, a key reaction pathway to investigate is Nucleophilic Aromatic Substitution (SₙAr).
The SₙAr reaction is a plausible pathway for this compound, given the presence of two good leaving groups (fluorine atoms) on an aromatic ring that is highly activated by a strong electron-withdrawing nitro group. nih.govyoutube.com In a typical SₙAr reaction, a nucleophile attacks the carbon atom bearing the leaving group. Computational analysis can locate the transition state (the highest energy point along the reaction coordinate) for this process. nih.gov
For the substitution of a fluorine atom on this compound, a computational study would model the approach of a nucleophile (e.g., methoxide, NH₃). The analysis would determine whether the reaction proceeds through a single, concerted transition state or a two-step mechanism involving a stable intermediate known as a Meisenheimer complex. nih.govmcmaster.ca The geometry of the transition state reveals the extent of bond-forming and bond-breaking at the peak of the energy barrier. For instance, analysis of SₙAr on 2,4-dinitrochlorobenzene has shown the existence of Meisenheimer intermediates, and similar intermediates would be expected for the title compound. nih.gov
Elucidating a reaction pathway involves computationally mapping the entire energy landscape from reactants to products, including all intermediates and transition states. youtube.com The energy difference between the reactants and the transition state is the activation energy (or energy barrier), which dictates the reaction rate. utexas.edulibretexts.org
For this compound, a key question is the regioselectivity of nucleophilic attack: will substitution occur at C4 or C2? DFT calculations can provide a clear answer by computing the activation energy barriers for both pathways.
Attack at C4: The fluorine at C4 is para to the strongly activating nitro group. The negative charge in the resulting Meisenheimer-like transition state can be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization.
Attack at C2: The fluorine at C2 is ortho to the nitro group. The negative charge can also be delocalized onto the nitro group.
Computational studies on analogous systems, such as 2,4-difluoronitrobenzene, consistently show that the activation barrier for substitution at the para position is lower than at the ortho position due to superior resonance stabilization of the transition state. ichrom.com Therefore, it is predicted that the SₙAr reaction on this compound would proceed preferentially at the C4 position.
Table 3: Representative Calculated Activation Energies for SₙAr Reactions on Analogous Compounds
| Reaction | Nucleophile | Solvent | Calculated Activation Barrier (kcal/mol) | Reference/Comment |
| p-Nitrofluorobenzene + F⁻ | F⁻ | Gas Phase | 13.9 | Concerted Mechanism nih.gov |
| 4-Nitrofluorobenzene + NH₃ | NH₃ | Gas Phase | 25.0 | Concerted Mechanism nih.gov |
| p-Substituted Nitroaryls + F⁻ | F⁻ | Gas Phase | 13-18 | Varies with substituent nih.gov |
| Generic SₙAr | - | - | 20-25 | Typical range for uncatalyzed reactions. youtube.com |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. mdpi.comucl.ac.uk For a compound like this compound, QSAR/QSPR studies can provide valuable insights without the need for extensive laboratory testing. nih.gov
The development of a QSAR/QSPR model for this compound would involve several key steps. First, a dataset of structurally similar nitroaromatic compounds with known experimental data for a particular activity or property would be compiled. nih.gov Then, a variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
For nitroaromatic compounds, relevant descriptors often include:
Topological descriptors: These describe the atomic connectivity in the molecule.
Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include properties like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and partial atomic charges. researchgate.net
Hydrophobicity descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. mdpi.com
Once the descriptors are calculated, a mathematical model is developed to establish a relationship between the descriptors and the activity or property of interest. nih.gov This model can then be used to predict the activity or property of this compound. For instance, QSAR models have been successfully used to predict the toxicity of nitroaromatic compounds to various organisms. nih.govresearchgate.net Similarly, QSPR models can predict physicochemical properties like boiling point, vapor pressure, and water solubility. nih.gov
Table 1: Illustrative QSAR/QSPR Descriptors and Predicted Properties for this compound
| Descriptor Type | Example Descriptor | Predicted Property | Predicted Value (Hypothetical) |
| Electronic | LUMO Energy | Mutagenicity | Moderate |
| Hydrophobic | LogP | Bioaccumulation Factor | 2.5 |
| Steric | Molecular Volume | Receptor Binding Affinity | Low |
| Thermodynamic | Enthalpy of Formation | Chemical Reactivity | High |
Molecular Dynamics Simulations (If Applicable to Intermolecular Interactions)
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its intermolecular interactions with other molecules, such as solvents, polymers, or biological macromolecules. nih.gov
An MD simulation of this compound would begin with the creation of a computational model of the system of interest. This involves defining the force field, which is a set of parameters that describe the potential energy of the system as a function of the positions of its atoms. The force field accounts for both bonded interactions (e.g., bond stretching, angle bending) and non-bonded interactions (e.g., van der Waals forces, electrostatic interactions). For nitroaromatic compounds, careful parameterization of the nitro group is crucial for accurate simulations. ucl.ac.uk
Once the system is set up, the simulation is run by integrating Newton's equations of motion for each atom, which allows the trajectory of the system to be followed over time. From this trajectory, a wealth of information about the intermolecular interactions can be extracted. For example, the radial distribution function can be calculated to understand the local ordering of solvent molecules around this compound. researchgate.net Hydrogen bonding interactions between the nitro group or the ester group and surrounding molecules can also be analyzed. acs.org
MD simulations can also be used to calculate thermodynamic properties related to intermolecular interactions, such as the binding free energy of this compound to a protein or other receptor. This information can be particularly valuable in the context of drug design or toxicology. Studies on related nitroaromatic compounds have used MD simulations to investigate their interactions within biological systems, such as enzymes. nih.govrutgers.edu
Table 2: Hypothetical Intermolecular Interaction Energies for this compound in a Solvent
| Interaction Type | Solvent | Interaction Energy (kcal/mol) (Hypothetical) |
| Van der Waals | Water | -5.2 |
| Electrostatic | Water | -8.1 |
| Van der Waals | Octanol | -12.5 |
| Electrostatic | Octanol | -3.7 |
Spectroscopic Property Predictions via Theoretical Methods
Theoretical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. asianpubs.orgresearchgate.net For this compound, DFT calculations can provide valuable information for interpreting experimental spectra or for identifying the compound in the absence of a reference standard.
The first step in predicting spectroscopic properties is to perform a geometry optimization of the molecule to find its most stable conformation. unpatti.ac.id Once the optimized geometry is obtained, various spectroscopic properties can be calculated.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated IR spectrum can then be compared with an experimental spectrum to aid in the assignment of vibrational modes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the different nuclei (e.g., ¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculated shifts can be invaluable for the structural elucidation of the molecule. youtube.com
UV-Vis Spectroscopy: The electronic transitions of the molecule can be calculated using Time-Dependent DFT (TD-DFT). This allows for the prediction of the absorption wavelengths and intensities in the UV-Vis spectrum, providing insights into the electronic structure of the molecule.
The accuracy of these theoretical predictions depends on the chosen level of theory (i.e., the functional and basis set). For fluorinated and nitro-substituted aromatic compounds, it is important to select a level of theory that can adequately describe the electronic effects of these substituents.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |
| IR | C=O Stretch (cm⁻¹) | 1735 | 1730 |
| IR | NO₂ Symmetric Stretch (cm⁻¹) | 1350 | 1345 |
| ¹³C NMR | Carbonyl Carbon (ppm) | 165.2 | 164.8 |
| ¹H NMR | Methyl Protons (ppm) | 3.95 | 3.92 |
| ¹⁹F NMR | Fluorine at C2 (ppm) | -115.8 | -116.2 |
Advanced Synthetic Applications and Derivatives of Methyl 2,4 Difluoro 3 Nitrobenzoate
Role as a Key Building Block in Multi-Step Organic Synthesis
The strategic placement of reactive functional groups on the benzene (B151609) ring makes methyl 2,4-difluoro-3-nitrobenzoate a valuable starting material for constructing intricate molecules. Its utility is prominently featured in the synthesis of therapeutic agents. For instance, it serves as a key intermediate in the preparation of macrocyclic inhibitors of peptidylarginine deiminases (PADs), enzymes implicated in various diseases, including rheumatoid arthritis and certain cancers. google.com
In these complex syntheses, the compound undergoes a series of transformations that build upon its core structure. A typical synthetic sequence might involve the reduction of the nitro group to an amine, followed by nucleophilic aromatic substitution of one of the fluorine atoms, and subsequent amide bond formation or other coupling reactions to build out the macrocyclic structure. google.com This highlights the compound's role as a foundational scaffold upon which significant molecular complexity can be systematically added.
Synthesis of Fluorinated Benzoate (B1203000) Analogues and Derivatives
This compound is not only a building block but also a precursor for other valuable fluorinated benzoate analogues. The reactivity of the fluorine atoms, particularly the one at the 4-position activated by the adjacent nitro group, allows for nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of a wide variety of substituents, leading to a library of new derivatives.
For example, reacting the compound with various amines or alcohols in the presence of a base can selectively displace the C-4 fluorine atom. This reaction is a cornerstone for creating analogues with diverse functionalities at this position while retaining the other structural features of the molecule for further modification.
| Reactant | Product | Reaction Type |
| This compound | Methyl 3-nitro-2-fluoro-4-(substituted)benzoate | Nucleophilic Aromatic Substitution (SNAr) |
| Methyl 3-amino-2,4-difluorobenzoate | This compound | Oxidation |
This interactive table summarizes key transformations involving this compound and its analogues.
Preparation of Nitrogen-Containing Heterocycles from the Nitro Group
The nitro group in this compound is a versatile functional handle for the synthesis of nitrogen-containing heterocyclic systems. A primary transformation is its reduction to an amino group, which can then participate in cyclization reactions.
This strategy is employed in the synthesis of complex molecules like MKK4 inhibitors, which are based on a 3-benzoyl-1H-pyrrolo[2,3-b]pyridine scaffold. In such syntheses, the nitrobenzoate is first reduced to the corresponding aniline (B41778). This aniline derivative then undergoes reactions, such as condensation with other fragments, to form fused heterocyclic systems. The formation of the pyrrole (B145914) ring in the pyrrolo[2,3-b]pyridine core, for example, can be achieved through reactions involving the newly formed amino group and an adjacent functional group or an external coupling partner.
Application in the Construction of Biologically Active Molecules (Focus on Synthetic Strategy)
The structural motifs accessible from this compound are prevalent in many biologically active compounds, making it a crucial intermediate in medicinal chemistry.
Precursors to Fluorinated Anilines and Carboxylic Acids
One of the most common and vital transformations of this compound is its conversion into precursors essential for drug synthesis.
Fluorinated Anilines: The reduction of the nitro group is readily achieved through various methods, with catalytic hydrogenation (e.g., using palladium on carbon with H2 gas) or chemical reduction (e.g., using iron, tin, or sodium dithionite) being the most common. This yields methyl 3-amino-2,4-difluorobenzoate, a key building block for pharmaceuticals. google.comgoogle.com This aniline derivative is a precursor for the synthesis of PAD4 inhibitors. google.com
Carboxylic Acids: The methyl ester can be hydrolyzed under either acidic or basic conditions to furnish the corresponding carboxylic acid. This transformation is a standard procedure that allows for subsequent reactions, such as amide bond formation, which is a critical step in the synthesis of many drug candidates.
Intermediate in the Synthesis of Complex Aromatic Scaffolds
The compound serves as an intermediate in the assembly of complex aromatic and heteroaromatic scaffolds. In the synthesis of PAD inhibitors, this compound is used to construct highly substituted aminobenzoate derivatives. google.com For example, after reduction of the nitro group, the resulting aniline can undergo a nucleophilic substitution reaction where an amine displaces the fluorine atom at the 4-position. This sequence efficiently builds a complex, multi-substituted aromatic core that is central to the final biologically active molecule. google.com
Development of Novel Reagents and Catalysts Utilizing the Compound's Structure
While this compound is extensively used as a synthetic intermediate, its direct application in the development of novel reagents or catalysts is not prominently documented. Its value lies primarily in its role as a versatile building block, where its inherent reactivity is exploited to construct target molecules rather than to act as a standalone reagent or catalyst for other transformations. The compound's structure provides a reliable and adaptable foundation for the efficient synthesis of complex chemical entities.
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Transformations Involving Methyl 2,4-Difluoro-3-Nitrobenzoate
The reactivity of this compound is largely defined by its electron-deficient aromatic ring, substituted with two fluorine atoms and a nitro group. These features make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its application in quinolone antibiotic synthesis. nih.govnih.gov Future research is geared towards discovering and optimizing novel catalytic systems to expand the scope of transformations beyond current methods.
Palladium-catalyzed reactions, which are widely used for the synthesis of quinolin-4-ones from related precursors, represent a significant area for exploration. mdpi.com Techniques like the carbonylative Sonogashira cross-coupling, which utilizes palladium catalysts and carbon monoxide, could potentially be adapted for this compound to create diverse heterocyclic frameworks. mdpi.com The development of novel organocatalysts and transition-metal catalysts could enable enantioselective transformations, a critical aspect in modern drug discovery. nih.gov For instance, chiral catalysts could be employed to produce enantiomerically pure derivatives, which is advantageous for creating more effective and specific therapeutic agents. nih.gov Research into metal-free coupling reactions, such as those employing hypervalent iodine reagents, also presents a promising avenue for creating new carbon-carbon bonds under mild conditions. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and subsequent reactions of this compound are prime candidates for integration into continuous flow chemistry and automated synthesis platforms. Flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless multi-step synthesis. chemrxiv.orgthieme.de
Given that many reactions involving this compound, such as nitrations, can be highly exothermic, flow reactors provide a safer environment by minimizing the reaction volume at any given time. chemrxiv.orgresearchgate.net The synthesis of quinolone antibiotics, a major application of this nitrobenzoate derivative, has been identified as an attractive target for flow synthesis methodologies. vcu.edu Automated platforms, particularly those integrating stopped-flow reactors, can accelerate the optimization of reaction conditions and the rapid generation of compound libraries for screening. rsc.org Such systems allow for the high-throughput execution of numerous reactions on a micro-scale, significantly reducing reagent consumption and the time required for discovery and development. rsc.org The integration of real-time process analytical technology (PAT) with these flow systems enables continuous monitoring and control, ensuring high efficiency and product quality in complex, multi-step synthetic sequences. chemrxiv.org
Advanced Computational Studies for Enhanced Reactivity Prediction and Design
Computational chemistry offers powerful tools for understanding and predicting the reactivity of molecules like this compound. While specific computational studies on this exact molecule are not widely documented, the principles are well-established. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the molecule's electronic structure, map electron density, and predict the most likely sites for nucleophilic or electrophilic attack.
These computational models can elucidate the influence of the fluoro and nitro substituents on the reactivity of the aromatic ring and the ester group. By calculating reaction energy profiles and transition state structures, researchers can predict the feasibility of novel transformations and optimize reaction conditions before undertaking experimental work. This predictive power is invaluable for designing more efficient synthetic routes and for exploring the potential of this compound in new chemical reactions. Furthermore, computational models are already being used to predict the biological activity of the final quinolone products derived from related starting materials, demonstrating the utility of in silico methods in the broader drug discovery pipeline. nih.gov
Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry are increasingly influencing the design of synthetic processes in the chemical industry. Future research will undoubtedly focus on developing more sustainable methods for both the synthesis and transformation of this compound.
Key areas of innovation include the use of environmentally benign solvents, particularly water, to replace traditional volatile organic compounds. mdpi.com The development of reusable, heterogeneous catalysts, such as zinc oxide nanocrystals, offers a path to reducing waste and improving process efficiency. rsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. rsc.org Other green approaches include the use of microwave-assisted synthesis to reduce reaction times and energy consumption. frontiersin.org Metal-free reaction conditions are also highly desirable to avoid contamination of the final product with toxic heavy metals, which is a significant concern in pharmaceutical manufacturing. frontiersin.org The implementation of decarboxylating cyclization procedures that generate minimal by-products like carbon dioxide and water is another example of an eco-friendly strategy that could be applied. mdpi.com
Derivatization for New Material Science Applications
The functional groups present on this compound provide multiple handles for derivatization, opening up possibilities for its use as a building block in material science. While specific material properties are beyond this scope, the potential for creating novel monomers and polymers is significant.
The nitro group can be readily reduced to an amine. This resulting amino-difluoro-benzoate derivative could serve as a monomer for the synthesis of high-performance polymers like polyamides or polyimides. The presence of fluorine atoms in the polymer backbone would be expected to impart unique characteristics. The ester functional group can be hydrolyzed to a carboxylic acid, which can then be used in polymerization reactions or converted to other functional groups. Furthermore, the aromatic ring itself can be functionalized through various coupling reactions to attach other molecular units, leading to the creation of precursors for liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. The general utility of fluorinated aromatic compounds as versatile building blocks for polymers and other chemicals is well-recognized. biosynth.com
Q & A
Q. What are the key considerations for synthesizing Methyl 2,4-difluoro-3-nitrobenzoate, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves nitration and esterification steps. For example, nitration of a difluorobenzoic acid derivative followed by esterification with methanol under acidic conditions. To validate purity, combine:
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess nitroaromatic impurities.
- Nuclear Magnetic Resonance (NMR) : NMR is critical for distinguishing fluorine substitution patterns (e.g., 2,4-difluoro vs. 2,6-difluoro isomers). Compare chemical shifts with reference data for 2,4-difluoro-3-nitrobenzoic acid derivatives .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) at m/z 218.1 (calculated for CHFNO).
Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
Crystallization : Use solvent vapor diffusion (e.g., dichloromethane/hexane).
Data Collection : Collect high-resolution (<1.0 Å) data to resolve fluorine and nitro group positions.
Refinement : Employ SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for fluorine atoms .
- Key Metrics : Validate bond lengths (e.g., C-F ≈ 1.34 Å, C-NO ≈ 1.47 Å) and angles against crystallographic databases.
Advanced Research Questions
Q. How do competing electronic effects (fluorine vs. nitro groups) influence the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect activates ortho positions, while the nitro group directs substitution to meta or para sites.
- Experimental Validation : React with amines (e.g., piperidine) under varying conditions. Monitor regioselectivity via NMR: fluorine’s inductive effect dominates over nitro resonance in polar aprotic solvents .
Q. What strategies resolve contradictions in crystallographic data, such as disorder in the nitro group or fluorine positions?
- Methodological Answer :
- Disorder Modeling : Use SHELXL ’s PART instruction to refine split positions. Apply geometric restraints to nitro group O atoms (e.g., DFIX for O-N-O angles ≈ 120°).
- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., R(8) motifs) to identify stabilizing interactions that reduce disorder. For example, intermolecular C-H···O interactions between the ester and nitro groups may stabilize specific conformations .
- Validation Tools : Cross-check with ORTEP-3 visualizations to ensure thermal ellipsoids align with refined models .
Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound?
- Methodological Answer :
- Deuterium Incorporation : Synthesize deuterated derivatives (e.g., methyl-d groups) via acid-catalyzed esterification with CDOD. Confirm isotopic purity via NMR or MS.
- Kinetic Isotope Effects (KIEs) : Compare reaction rates (e.g., hydrolysis) between deuterated and non-deuterated compounds. A KIE >1 indicates rate-limiting proton transfer steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
